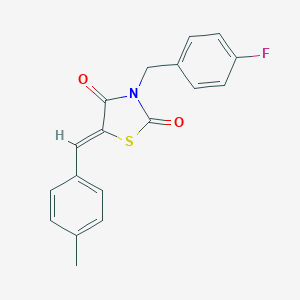![molecular formula C22H22N4O3 B302211 N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B302211.png)
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide, also known as DMNQH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMNQH is a synthetic compound that has been synthesized using various methods.
作用機序
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide acts as an electron acceptor and undergoes a redox reaction with electron donors. It has been found to generate reactive oxygen species (ROS) upon reduction, which can cause oxidative stress in cells. N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has also been found to inhibit the activity of various enzymes, including NADH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has also been found to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines. Furthermore, N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
実験室実験の利点と制限
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has various advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized. N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide also has a high electron affinity, making it a useful electron acceptor in various applications. However, one limitation is that N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide generates ROS upon reduction, which can cause oxidative stress in cells. This can be both an advantage and a limitation, depending on the application.
将来の方向性
There are various future directions for the study of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Furthermore, N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide could be studied for its potential use in the development of electrochemical sensors and biosensors. Finally, the synthesis method of N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide could be optimized to improve the yield and purity of the compound.
合成法
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is synthesized using various methods, including the condensation of 2,6-dimethylphenylhydrazine and 4-nitrobenzaldehyde in the presence of acetic acid. The product is then treated with a mixture of acetic anhydride and acetic acid to obtain N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide. Another method involves the reaction of 2,6-dimethylphenylhydrazine and 4-nitrobenzoyl chloride in the presence of triethylamine to obtain N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide.
科学的研究の応用
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has been found to have potential applications in various fields of scientific research. It has been used as an electron acceptor in organic solar cells due to its high electron affinity. N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has also been used as a redox-active compound in electrochemical sensors and biosensors. Furthermore, N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has been studied for its potential use as an anticancer agent.
特性
製品名 |
N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide |
|---|---|
分子式 |
C22H22N4O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
N-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-6-5-7-15(2)21(14)25-16(3)12-19(17(25)4)13-23-24-22(27)18-8-10-20(11-9-18)26(28)29/h5-13H,1-4H3,(H,24,27)/b23-13- |
InChIキー |
YGPHHJCBNWLUNA-QRVIBDJDSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)


![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)


![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)